Ethyl 1-(3-methoxypropyl)-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 1-(3-methoxypropyl)-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of Ethyl 1-(3-methoxypropyl)-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves multiple steps, including the formation of the benzimidazole core, the introduction of the pyridine ring, and the attachment of the ethyl ester group. The synthetic route typically involves:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Pyridine Ring: This step involves the cyclization of the intermediate with a pyridine derivative, often using a cyclization agent such as phosphorus oxychloride (POCl3).
Attachment of the Ethyl Ester Group: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 1-(3-methoxypropyl)-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be introduced using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-(3-methoxypropyl)-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets such as enzymes and receptors.
Material Science: Its structural properties make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-methoxypropyl)-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 1-(3-methoxypropyl)-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with similar compounds such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one oxime esters: These compounds exhibit strong antifungal activity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C22H24N4O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
ethyl 1-(3-methoxypropyl)-2-oxo-4-pyridin-3-yl-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H24N4O4/c1-3-30-21(28)18-19(15-8-6-11-23-14-15)26-17-10-5-4-9-16(17)24-22(26)25(20(18)27)12-7-13-29-2/h4-6,8-11,14,18-19H,3,7,12-13H2,1-2H3 |
InChI Key |
WUBBLBGAYSLYRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2N(C1=O)CCCOC)C4=CN=CC=C4 |
Origin of Product |
United States |
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